4-Quinazolinamine, N-(3-chloro-2-fluorophenyl)-7-fluoro-6-nitro-

Description

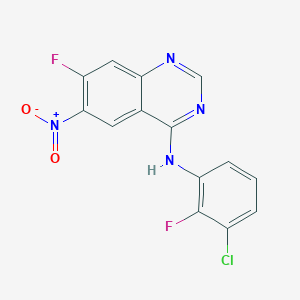

Chemical Identity: The compound, with CAS No. 162012-67-1, has the molecular formula C₁₄H₇ClF₂N₄O₂ and a molecular weight of 336.68 g/mol . It is a halogenated quinazoline derivative featuring a 3-chloro-4-fluorophenyl group at position 4, a 7-fluoro substituent, and a 6-nitro group on the quinazoline core.

Properties

CAS No. |

936558-43-9 |

|---|---|

Molecular Formula |

C14H7ClF2N4O2 |

Molecular Weight |

336.68 g/mol |

IUPAC Name |

N-(3-chloro-2-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine |

InChI |

InChI=1S/C14H7ClF2N4O2/c15-8-2-1-3-10(13(8)17)20-14-7-4-12(21(22)23)9(16)5-11(7)18-6-19-14/h1-6H,(H,18,19,20) |

InChI Key |

IQAPIVVBQOMPON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Industrial-Scale Synthesis via Quinazolinone Chlorination and Aniline Coupling

The primary industrial synthesis involves a three-stage reaction sequence starting from 7-fluoro-6-nitro-3H-quinazolin-4-one , which undergoes chlorination followed by nucleophilic substitution with a substituted aniline:

| Step | Reactants & Conditions | Description | Yield / Product Purity |

|---|---|---|---|

| 1 | 7-fluoro-6-nitro-3H-quinazolin-4-one, triethylamine, phosphorus oxychloride (POCl3), toluene, 80-90 °C, 6 h | Chlorination of quinazolinone to form 7-fluoro-6-nitro-4-chloroquinazoline intermediate | Industrial scale, 90 kg quinazolinone used |

| 2 | 3-chloro-4-fluoroaniline, toluene, 40-50 °C, 1 h | Nucleophilic aromatic substitution where the aniline displaces chloride at position 4 | 136 kg crude product obtained |

| 3 | Methanol, triethylamine, 50-60 °C, 2 h | Purification by adjusting pH to 7-8, crystallization, centrifugation, drying | 113 kg purified product, 99.6% purity |

The reaction is typically conducted in toluene with triethylamine as a base to neutralize generated hydrochloric acid. The chlorination step uses phosphorus oxychloride added dropwise at room temperature, then heated to 80-90 °C for 6 hours. After cooling, the substituted aniline is added gradually and reacted at 40-50 °C for 1 hour. The crude product is isolated by centrifugation and purified by recrystallization in methanol with triethylamine to maintain neutral pH.

Simplified One-Pot Synthesis Approach (Patent US6664390B2)

An alternative synthetic route involves a one-pot reaction combining multiple steps to improve efficiency and yield, as described in patent literature for related quinazoline derivatives. Though the patent focuses on compounds with morpholinylpropoxy substitution, the methodology principles apply to the target compound's class:

- The key intermediate, a quinazoline chloride derivative, is prepared by reacting the quinazolinone with thionyl chloride under controlled conditions.

- Excess thionyl chloride is removed azeotropically with toluene to obtain a pure chloride intermediate.

- This intermediate is then reacted directly in a tetrahydrofuran/tert-butanol solvent mixture with the substituted aniline in the presence of potassium tert-butylate as a base.

- The reaction is allowed to proceed at room temperature for 24 hours, followed by quenching and purification steps.

- This method achieves high yields (~95%) and high purity (>98%) of the desired quinazolinamine product.

The advantage of this method is the reduction of intermediate isolation steps and lower reagent excess, improving cost-effectiveness and scalability.

Comparative Analysis of Preparation Methods

| Feature | Industrial Multi-Step Method | One-Pot Simplified Method (Patent US6664390B2) |

|---|---|---|

| Reaction Steps | Separate chlorination, substitution, purification | Combined chlorination and substitution in one pot |

| Reagents | Phosphorus oxychloride, triethylamine, toluene | Thionyl chloride, potassium tert-butylate, THF/tert-butanol |

| Reaction Time | 6 h chlorination + 1 h substitution + 2 h purification | ~24 h total reaction at room temperature |

| Yield | ~79% (113 kg from 136 kg crude) | ~95% yield reported |

| Purity | 99.6% after recrystallization | >98% purity reported |

| Scalability | Industrial scale demonstrated | Suitable for scale-up with fewer steps |

| Environmental/Cost Considerations | Use of POCl3 and large solvent volumes | Reduced reagent excess, less solvent waste |

Detailed Reaction Conditions and Notes

Chlorination Step

- Reagents: Phosphorus oxychloride or thionyl chloride are used to convert the quinazolinone oxygen to a chloride, activating the 4-position for nucleophilic substitution.

- Temperature: Typically 80-90 °C for POCl3; room temperature to moderate heating for thionyl chloride.

- Duration: 6 hours for POCl3 chlorination; shorter times possible with thionyl chloride.

- Safety: Both reagents are corrosive and require careful handling under inert atmosphere.

Nucleophilic Substitution with 3-Chloro-2-fluoroaniline

- Solvent: Toluene or tetrahydrofuran/tert-butanol mixtures.

- Base: Triethylamine or potassium tert-butylate to neutralize acid byproducts.

- Temperature: 40-50 °C for toluene reactions; room temperature for one-pot method.

- Time: 1 hour to 24 hours depending on method.

Purification

- Crude product is isolated by centrifugation or filtration.

- Recrystallization from methanol with pH adjustment via triethylamine yields high purity.

- Final drying under vacuum or air drying at moderate temperatures (50-60 °C).

Summary Table of Key Preparation Parameters

| Parameter | Industrial Method | One-Pot Method |

|---|---|---|

| Starting Material | 7-fluoro-6-nitro-3H-quinazolin-4-one | Same |

| Chlorinating Agent | Phosphorus oxychloride | Thionyl chloride |

| Base | Triethylamine | Potassium tert-butylate |

| Solvent | Toluene | THF/tert-butanol (7:3) |

| Reaction Temperature | 80-90 °C (chlorination), 40-50 °C (substitution) | Room temperature |

| Reaction Time | 6 h + 1 h + 2 h purification | 24 h total |

| Yield | ~79% | ~95% |

| Purity | 99.6% | >98% |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed:

Amino derivatives: from the reduction of the nitro group.

Substituted quinazolines: from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique substituents make it a valuable building block for creating molecules with specific biological activities.

Biology: In biological research, this compound can be used to study the effects of quinazoline derivatives on cellular processes. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Medicine: Due to its potential biological activities, this compound is investigated for its therapeutic properties. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 4-Quinazolinamine, N-(3-chloro-2-fluorophenyl)-7-fluoro-6-nitro- involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s substituents can influence its binding affinity and selectivity, leading to specific biological effects.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

Receptors: It may bind to receptors on the cell surface, modulating signal transduction pathways.

Proteins: The compound can interact with proteins involved in cell cycle regulation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Physicochemical Properties :

- Physical State : Solid .

- Purity : Available at ≥98% purity for research use .

- Applications : Primarily used as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors or other bioactive molecules .

Synthesis :

The compound can be synthesized via nucleophilic substitution of 4-chloro-7-fluoro-6-nitroquinazoline with 3-chloro-4-fluoroaniline , a method analogous to related quinazoline derivatives .

Comparison with Structurally Similar Quinazolinamine Derivatives

Gefitinib (IRESSA®)

Chemical Identity :

Key Differences :

Functional Impact :

- Gefitinib’s morpholinylpropoxy chain enhances solubility and target (EGFR) binding affinity, whereas the target compound’s nitro group may limit bioavailability due to higher hydrophobicity and metabolic instability .

- The methoxy group in Gefitinib improves pharmacokinetics compared to the target compound’s fluoro substituent .

Vandetanib (ZD6474)

Chemical Identity :

Key Differences :

Functional Impact :

N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine

Chemical Identity :

- Molecular Formula : C₁₆H₁₂ClF₃N₄O.

- Key Features: Contains 7-methoxy and 6-amino groups, with a trifluoromethyl substituent on the phenyl ring .

Comparison :

| Feature | Target Compound | N-4-(4-chloro-3-CF₃-phenyl) Derivative |

|---|---|---|

| Position 6 | Nitro (-NO₂) | Amino (-NH₂) |

| Position 7 | Fluoro (-F) | Methoxy (-OCH₃) |

| Bioactivity | Unknown | Potential kinase inhibitor |

Functional Impact :

- The amino group in the derivative may improve hydrogen bonding with kinase targets, whereas the nitro group in the target compound could act as a leaving group for further functionalization .

Structural and Pharmacological Trends

Substituent Effects on Activity

Patent and Clinical Landscape

- Gefitinib and Vandetanib are extensively patented and clinically validated .

Biological Activity

4-Quinazolinamine, N-(3-chloro-2-fluorophenyl)-7-fluoro-6-nitro- (CAS No. 162012-67-1) is a compound within the quinazoline family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This compound serves as an important intermediate in the synthesis of various anticancer agents, notably Afatinib, which is utilized in treating non-small cell lung cancer and other malignancies.

- Molecular Formula : C14H7ClF2N4O2

- Molecular Weight : 336.68 g/mol

- Structure : The compound features a quinazoline core with specific substitutions that enhance its biological activity.

The primary mechanism of action for quinazolines, including 4-Quinazolinamine, involves inhibition of various protein kinases, particularly those associated with cancer cell proliferation. Notably, this compound has shown significant inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Biological Activity Overview

Research indicates that compounds within the quinazoline class exhibit a range of pharmacological activities:

-

Anticancer Activity :

- Quinazolines have been documented to exert potent cytotoxic effects against various cancer cell lines. For instance, studies show that derivatives of quinazolines can inhibit cell growth in A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines with IC50 values often in the nanomolar range .

- The introduction of halogen substituents like chlorine and fluorine has been correlated with enhanced potency due to improved binding affinity to target kinases.

- Inhibition of EGFR :

- Structural Activity Relationship (SAR) :

Case Studies

Several studies have highlighted the efficacy of quinazoline derivatives:

- A study published in MDPI reported that a specific derivative exhibited an IC50 value of 5 nM against EGFR-positive cancer cells, outperforming standard treatments like gefitinib .

- Another investigation into structural modifications revealed that compounds featuring a 3-chloro-4-fluorophenyl group showed superior anticancer activity compared to their unsubstituted counterparts .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.